molecular formula C11H15NO3S B14194191 Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate CAS No. 861397-50-4

Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate

Cat. No.: B14194191
CAS No.: 861397-50-4
M. Wt: 241.31 g/mol
InChI Key: VZHSTIJTSRDDKG-UHFFFAOYSA-N
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Description

Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

The synthesis of Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate typically involves the condensation of ethyl 3-oxo-3-(thiophen-3-yl)propanoate with ethoxyamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate can be compared with other thiophene derivatives, such as:

Properties

CAS No.

861397-50-4

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

ethyl 3-ethoxy-3-thiophen-3-yliminopropanoate

InChI

InChI=1S/C11H15NO3S/c1-3-14-10(7-11(13)15-4-2)12-9-5-6-16-8-9/h5-6,8H,3-4,7H2,1-2H3

InChI Key

VZHSTIJTSRDDKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1=CSC=C1)CC(=O)OCC

Origin of Product

United States

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